Product packaging for D-Cellobiose-1-13C(Cat. No.:)

D-Cellobiose-1-13C

Cat. No.: B1157551
M. Wt: 343.29
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Carbohydrate Chemistry and Biochemistry

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). creative-proteomics.com In carbohydrate chemistry and biochemistry, this method is invaluable because labeled carbohydrates retain the same physical and chemical properties as their unlabeled counterparts, ensuring they interact identically within biological systems. This allows researchers to trace the journey of these molecules through complex metabolic pathways, offering deep insights into cellular processes. nih.gov

The use of stable isotopes enables high-precision, high-sensitivity, and high-throughput analysis of carbohydrates from various biological sources. This has been crucial in understanding the roles of carbohydrates in fundamental biological phenomena like cell signaling, molecular recognition, and energy metabolism. osti.gov

The Role of Carbon-13 (13C) in Advanced Spectroscopic and Tracer Studies

Carbon-13 (¹³C), a stable isotope of carbon, is a cornerstone of modern metabolic research. cambridge.org Its incorporation into molecules allows for their detection and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govcambridge.org Unlike radioactive tracers such as ¹⁴C, ¹³C is non-radioactive and safe to handle, making it suitable for a wider range of experiments, including those in living organisms. cambridge.org

In NMR spectroscopy, the ¹³C nucleus provides a distinct signal that can be used to determine the structure and conformation of molecules. nih.govresearchgate.net When a molecule is enriched with ¹³C at a specific site, it allows researchers to track the fate of that particular carbon atom through biochemical reactions. cambridge.orgnih.gov This site-specific information is a unique advantage of NMR-based studies and is instrumental in elucidating complex metabolic networks and fluxes, which are the rates of turnover of molecules through a metabolic pathway. cambridge.orgrsc.org The analysis of ¹³C labeling patterns in metabolites provides a detailed picture of pathway activity and nutrient contributions. nih.gov

Overview of D-Cellobiose as a Fundamental Disaccharide in Biological Systems

D-Cellobiose is a disaccharide composed of two D-glucose units linked by a β(1→4) glycosidic bond. chemimpex.com It is the primary repeating unit of cellulose (B213188), the most abundant organic polymer on Earth. researchgate.net As such, D-Cellobiose is a key intermediate in the degradation of cellulose by cellulase (B1617823) enzymes, a process fundamental to the global carbon cycle and with significant applications in biofuel production. chemimpex.commedchemexpress.com

In various microorganisms, D-Cellobiose serves as a carbon source for fermentation, where it is converted into ethanol (B145695) and other metabolic products. medchemexpress.com It is also used in microbiological media to differentiate bacteria based on their ability to ferment it. sigmaaldrich.com While not digestible by human enzymes, it is considered a dietary fiber with potential physiological effects. bloomtechz.com In research, it serves as a crucial model compound for studying cellulose structure, enzymatic hydrolysis, and carbohydrate metabolism. chemimpex.commyskinrecipes.com

Rationale for Site-Specific 13C Labeling at the C-1 Position of D-Cellobiose

The specific placement of a ¹³C label at the anomeric C-1 position of one of the glucose units in D-Cellobiose (creating D-Cellobiose-1-¹³C) is a deliberate strategy for targeted research. pharmaffiliates.compharmaffiliates.com The C-1 carbon is the anomeric carbon, which is directly involved in the formation of the glycosidic bond. Its chemical environment is highly sensitive to the sugar's conformation and its interactions with other molecules, such as enzymes.

Labeling this specific position provides several advantages for analytical studies:

Mechanistic Studies of Enzymes: When cellulases or other glycoside hydrolases cleave the β(1→4) bond, the fate of the C-1 carbon can be precisely monitored using ¹³C NMR. This provides detailed mechanistic insights into the enzymatic reaction, including the identification of reaction intermediates and the determination of kinetic parameters.

Conformational Analysis: The ¹³C chemical shift and coupling constants of the C-1 carbon are sensitive indicators of the sugar's three-dimensional structure in solution. nih.gov Studying D-Cellobiose-1-¹³C allows researchers to probe its conformational dynamics and how they are affected by interactions with solvents, metal ions, or proteins. researchgate.net

Metabolic Tracing: In studies of microbial metabolism, tracking the ¹³C label from the C-1 position of cellobiose (B7769950) into various metabolic products helps to delineate the specific pathways involved in its utilization. rsc.org For example, following the label can distinguish between different routes of glucose breakdown after the initial hydrolysis of cellobiose.

The strategic placement of the ¹³C label at the chemically reactive and structurally informative C-1 position makes D-Cellobiose-1-¹³C a powerful tool for detailed investigations in enzymology, structural biology, and metabolic research.

Properties

Molecular Formula

C₁₁¹³CH₂₂O₁₁

Molecular Weight

343.29

Synonyms

4-O-beta-D-glucopyranosyl-D-[1-13C]glucose

Origin of Product

United States

Synthetic Methodologies for D Cellobiose 1 13c

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods provide an efficient route to D-Cellobiose-1-13C, leveraging the specificity of enzymes to overcome challenges associated with purely chemical strategies. These approaches often involve the use of enzymes to construct the desired glycosidic bond with a labeled precursor.

Utilization of 13C-Labeled Glucose Precursors in Enzymatic Cascades

The synthesis of this compound can be achieved through enzymatic cascades that utilize ¹³C-labeled glucose precursors. In vivo studies using ¹³C Nuclear Magnetic Resonance (NMR) have shown that some cellulolytic bacteria can synthesize cellodextrins from [1-¹³C]glucose. cdnsciencepub.comnih.gov This indicates a natural pathway for the polymerization of glucose into larger oligosaccharides. While glucose is primarily directed towards glycogen (B147801) storage and energy production, a portion can be used for the synthesis of cellodextrins. cdnsciencepub.comnih.gov This differential metabolism highlights the potential for harnessing these biological systems for targeted synthesis. cdnsciencepub.comnih.gov

Enzymatic synthesis can also be performed in vitro. For instance, cellobiose (B7769950) phosphorylase (CBP) can catalyze the synthesis of cellobiose from α-D-glucose 1-phosphate (G1P) as the donor and a suitable acceptor. csic.esnih.gov By using a ¹³C-labeled glucose acceptor, D-Cellobiose-1-¹³C can be produced. This method has been successfully applied to synthesize various modified cellobiose analogs. csic.esnih.gov

One-Pot Enzymatic Synthesis from 13C-Labeled Sucrose (B13894) Catalyzed by Phosphorylases and Isomerases

A highly efficient one-pot synthesis method for producing cellobiose from sucrose has been developed, which can be adapted for the synthesis of this compound by using appropriately labeled sucrose. researchgate.netkobe-u.ac.jpnih.gov This multi-enzyme cascade involves the coordinated action of sucrose phosphorylase (SP), glucose isomerase (GI), and cellobiose phosphorylase (CbP). researchgate.netkobe-u.ac.jpnih.gov This approach is attractive due to the use of inexpensive sucrose as a starting material. kobe-u.ac.jp

The first step in this cascade is the phosphorolysis of sucrose, catalyzed by sucrose phosphorylase (SCP). researchgate.netut.ee SCP breaks down sucrose in the presence of inorganic phosphate (B84403) (Pi) to yield α-D-glucose-1-phosphate (G1P) and fructose (B13574). researchgate.netkobe-u.ac.jp This reaction is reversible and provides the activated glucose donor required for the subsequent synthesis of cellobiose. mdpi.com By starting with sucrose labeled at the C1 position of the glucose moiety, the resulting G1P will carry the ¹³C label.

The fructose generated by the action of SCP is converted to glucose by glucose isomerase (GI). researchgate.netut.ee This isomerization is crucial as it provides the necessary glucose acceptor for the final step of cellobiose synthesis. kobe-u.ac.jp The involvement of GI ensures that both hexose (B10828440) units from the initial sucrose molecule can be utilized in the formation of cellobiose. researchgate.net

The final step is the synthesis of cellobiose, catalyzed by cellobiose phosphorylase (CbP). researchgate.netut.eeacs.org CbP utilizes the G1P generated by SCP as the glycosyl donor and the glucose produced by GI as the acceptor to form the β-1,4-glycosidic bond of cellobiose, releasing inorganic phosphate. nih.govtandfonline.com When [1-¹³C]G1P is used, the resulting product is this compound. This enzymatic reaction proceeds with an inversion of the anomeric configuration. nih.govtandfonline.com

EnzymeRole in CascadeSubstrate(s)Product(s)
Sucrose Phosphorylase (SCP) Generates the activated glucose donor. researchgate.netut.eeSucrose, Phosphateα-D-glucose-1-phosphate (G1P), Fructose
Glucose Isomerase (GI) Provides the glucose acceptor. researchgate.netut.eeFructoseGlucose
Cellobiose Phosphorylase (CbP) Synthesizes the final product. researchgate.netut.eeacs.orgα-D-glucose-1-phosphate, GlucoseD-Cellobiose, Phosphate
Glucose Isomerase (GI) Involvement

Strategies for Overcoming Kinetic and Thermodynamic Limitations in Enzymatic Production

The efficiency of enzymatic cellobiose production can be hampered by several kinetic and thermodynamic factors. researchgate.net Product inhibition is a significant challenge, where the accumulation of products can slow down or even reverse the enzymatic reactions. acs.org For instance, glucose can act as a competitive inhibitor for cellobiose phosphorylase. tandfonline.com

To enhance production yields, various strategies have been developed. One approach involves the removal of inhibitory products from the reaction mixture. nih.govresearchgate.net For example, in a three-enzyme system for converting cellobiose to amylose, glucose oxidase and mutarotase (B13386317) were added to remove glucose, which significantly improved the yield. researchgate.net Another strategy is to optimize the ratio of enzyme activities and substrate concentrations. acs.org By carefully controlling the levels of each enzyme in the cascade, the formation of the desired product can be maximized while minimizing the accumulation of intermediates and byproducts. acs.org The use of thermophilic enzymes can also be advantageous, as operating at higher temperatures can increase reaction rates and reduce the risk of microbial contamination. kobe-u.ac.jpnih.gov Furthermore, whole-cell biocatalysts, where enzymes are displayed on the surface of microbial cells, offer a reusable and stable system for continuous production. kobe-u.ac.jpnih.govnih.gov

LimitationStrategy for Mitigation
Product Inhibition Removal of inhibitory products (e.g., glucose) from the reaction. nih.govresearchgate.net
Suboptimal Reaction Rates Optimization of enzyme activity ratios and substrate concentrations. acs.org
Enzyme Instability Use of thermophilic enzymes and whole-cell biocatalysts. kobe-u.ac.jpnih.gov
Thermodynamic Equilibrium Shifting the equilibrium by removing one of the products. researchgate.net

Biosynthetic Labeling Strategies

Biosynthetic labeling is a powerful technique for producing isotopically enriched biomolecules. In the case of D-Cellobiose, this strategy leverages the natural metabolic pathways of microorganisms to incorporate a stable isotope, such as ¹³C, from a simple precursor into a complex carbohydrate structure. This approach is fundamental for generating substrates used in detailed structural and mechanistic studies of carbohydrate-active enzymes. diva-portal.orgdiva-portal.org

Production via ¹³C-Labeled Bacterial Cellulose (B213188) Fermentation

The biosynthesis commences with the fermentation of bacterial cellulose (BC) by microorganisms known for their cellulose-producing capabilities, such as Acetobacter xylinum (also known as Komagataeibacter xylinus). diva-portal.orgnih.govnih.gov These bacteria are cultured in a medium where the primary carbon source is D-glucose that has been uniformly enriched with ¹³C ([U-¹³C]-D-glucose). nih.gov The bacteria metabolize the labeled glucose and polymerize it into long chains of cellulose, effectively transferring the ¹³C isotope into the structure of the bacterial cellulose. nih.govnih.gov This process yields highly crystalline and pure bacterial cellulose with a high degree of ¹³C incorporation throughout its glucan chains. nih.gov Studies have confirmed that this method can achieve a very high degree of isotopic incorporation. nih.gov

Enzymatic Degradation of ¹³C-Labeled Bacterial Cellulose to Yield Oligosaccharides

Once the ¹³C-labeled bacterial cellulose is produced and purified, it serves as a substrate for enzymatic degradation. This step is designed to break down the long cellulose polymer into smaller, soluble cellooligosaccharides (COS), including the target compound, D-Cellobiose. diva-portal.orgdiva-portal.org This controlled hydrolysis is essential for obtaining a desired profile of oligosaccharides for subsequent research. diva-portal.org

The breakdown of the labeled bacterial cellulose is accomplished using specific enzymes known as Glycoside Hydrolases (GHs). diva-portal.orgdiva-portal.org These enzymes cleave the β-1,4-glycosidic bonds that link the glucose units in the cellulose chain. diva-portal.orgnih.gov Researchers select specific GH families based on their mode of action to control the size of the resulting oligosaccharide fragments. diva-portal.orgmdpi.com For instance, endo-acting glycoside hydrolases cleave internal bonds within the cellulose polymer, which is an effective way to reduce its size and generate a mixture of oligosaccharides. diva-portal.orgnih.gov

Several GH enzymes have been utilized for this purpose, including TrCel12A, GtCel45A, and PcCel45A, with the latter originating from Phanerochaete chrysosporium. diva-portal.orgdiva-portal.org These enzymes are chosen for their efficiency in hydrolyzing the recalcitrant crystalline structure of bacterial cellulose. diva-portal.orgmdpi.com

The choice of glycoside hydrolase directly influences the profile of the resulting cellooligosaccharides (COS). diva-portal.orgdiva-portal.org Different enzymes exhibit distinct cleavage patterns and substrate preferences, leading to varying distributions of oligosaccharide chain lengths, typically denoted as G1 (glucose), G2 (cellobiose), G3 (cellotriose), and so on.

One study found that the enzyme PcCel45A preferentially cleaves cellulose to produce medium-sized COS, primarily ranging from G3 to G5 (cellotriose to cellopentaose). diva-portal.orgdiva-portal.org This enzyme shows a lower propensity for producing smaller sugars like glucose (G1) and cellobiose (G2) or larger fragments. diva-portal.org This specificity is attributed to the structure of the enzyme's substrate-binding cleft and its endo-acting mechanism. diva-portal.org

Table 1: Cellooligosaccharide Profiles from Enzymatic Hydrolysis

Enzyme Source Organism Primary Products Description
PcCel45A Phanerochaete chrysosporium G3-G5 (Cellotriose, Cellotetraose, Cellopentaose) Preferentially cleaves cellulose into medium-sized oligosaccharides. diva-portal.orgdiva-portal.org
TrCel12A Trichoderma reesei Not specified, used in hydrolysis studies. diva-portal.orgdiva-portal.org A member of the glycoside hydrolase family 12.
Glycoside Hydrolase (GH) Hydrolysis of Labeled Bacterial Cellulose

Analytical Validation of Isotopic Enrichment and Purity

Following the synthesis and degradation steps, it is crucial to analytically validate the final product. This involves confirming the successful incorporation of the ¹³C isotope into the target molecules and assessing their purity. diva-portal.org

Mass Spectrometry (MS) for Confirmation of ¹³C Incorporation

By analyzing the mass spectrum of the cellooligosaccharides produced, researchers can verify the presence of the ¹³C label and quantify the extent of isotopic enrichment. nih.govmdpi.com In studies producing ¹³C-labeled COS from bacterial cellulose, mass spectrometric analysis has confirmed a high percentage of ¹³C enrichment, with values around 97% being reported. diva-portal.org This high level of enrichment is essential for the sensitivity required in subsequent applications like NMR spectroscopy. diva-portal.org

Table 2: Analytical Validation via Mass Spectrometry

Analyte Analytical Technique Finding Reference
¹³C-labeled Cellooligosaccharides Mass Spectrometry (MS) Confirmed isotopic enrichment of approximately 97%. diva-portal.org

Table 3: List of Compounds

Compound Name Role/Description
D-Cellobiose-1-¹³C The target isotopically labeled disaccharide, a specific form of labeled cellobiose. pharmaffiliates.com
D-Glucose The primary carbon source for bacterial fermentation; used in its ¹³C-enriched form. nih.gov
Bacterial Cellulose (BC) A biopolymer produced by bacteria; synthesized with ¹³C labels from glucose. diva-portal.org
Cellooligosaccharides (COS) Short-chain carbohydrates produced by the enzymatic degradation of cellulose. diva-portal.orgdiva-portal.org
D-Cellobiose (G2) A disaccharide of two glucose units; a principal component of cellooligosaccharides. nih.gov
Cellotriose (G3) An oligosaccharide composed of three glucose units. diva-portal.org
Glycoside Hydrolases (GHs) Enzymes that catalyze the hydrolysis of glycosidic bonds in cellulose. diva-portal.orgdiva-portal.org
PcCel45A A specific Glycoside Hydrolase from Phanerochaete chrysosporium. diva-portal.orgdiva-portal.org
TrCel12A A specific Glycoside Hydrolase from Trichoderma reesei. diva-portal.orgdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the structural elucidation of carbohydrates and for determining the position and extent of isotopic labeling. asm.orgnih.gov For D-Cellobiose-1-¹³C, both ¹H and ¹³C NMR are used to confirm the structure and, crucially, to assess the isotopic purity and enrichment at the C1 position. nih.gov

The introduction of a ¹³C label at a specific position dramatically enhances the signal intensity for that carbon in a ¹³C NMR spectrum, making it a highly sensitive method. oup.com The assessment of isotopic purity involves analyzing the ¹³C NMR spectrum to quantify the abundance of the ¹³C isotope at the target C1 position relative to the natural abundance ¹³C (~1.1%) at other carbon positions. Commercial sources often specify an isotopic enrichment of 99 atom % ¹³C for such labeled compounds. synthose.com

In a ¹³C NMR spectrum of unlabeled D-cellobiose, all carbon signals appear with low intensity due to the low natural abundance of ¹³C. For D-Cellobiose-1-¹³C, the signal corresponding to the C1 carbon (which exists as two distinct signals for the α- and β-anomers) will be exceptionally intense compared to the other carbon signals. The integration of this enhanced signal versus the signals of the other carbons provides a direct measure of isotopic enrichment.

Research findings show that for fully ¹³C-labeled polysaccharides, the ¹³C NMR spectra exhibit complex multiplets for each carbon signal due to homonuclear ¹³C–¹³C coupling interactions. oup.com The presence of these multiplets is definitive proof that the polymer was synthesized de novo from the labeled precursor. oup.com In the case of singly-labeled D-Cellobiose-1-¹³C, such extensive coupling would not be observed, but the massive signal enhancement at the C1 position serves as the primary confirmation of successful and specific labeling.

The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment, allowing for clear identification of the anomeric carbon (C1) and differentiation between its α and β forms.

Table 1: Representative ¹³C NMR Chemical Shifts for D-Cellobiose

Carbon AtomAnomerChemical Shift (ppm)
C1α~92.7-93.0
C1β~97.0-99.0
C1'α/β~102.0-105.0
C2, C3, C5α/β~69.0-79.0
C4α/β~78.0-85.0
C4'α/β~76.1
C6, C6'α/β~60.0-65.0
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. researchgate.netresearchgate.net

In ¹H NMR spectroscopy, the protons attached to the anomeric carbon (H1) give distinct doublet signals that allow for the resolution of the α- and β-anomers. core.ac.uk For D-Cellobiose-1-¹³C, the H1 signal would be split into a doublet of doublets due to coupling with both H2 and the directly attached ¹³C nucleus (JC1-H1), providing further evidence of labeling at the C1 position. oup.com

Advanced Spectroscopic Applications of D Cellobiose 1 13c

In vivo 13C Nuclear Magnetic Resonance (NMR) Spectroscopy in Microbial Systems

The stable isotope D-Cellobiose-1-13C is a powerful tool in advanced spectroscopic studies, particularly for in vivo 13C Nuclear Magnetic Resonance (NMR) spectroscopy in microbial systems. This technique allows for real-time, non-invasive observation of metabolic pathways, providing detailed insights into how microorganisms process this key intermediate of cellulose (B213188) degradation. By labeling the C1 position of one of the glucose units in cellobiose (B7769950), researchers can track the fate of this specific carbon atom as it is incorporated into various cellular components and end products.

Monitoring Kinetic Utilization of this compound as a Carbon Substrate

In vivo 13C NMR spectroscopy enables the direct monitoring of this compound consumption by microbial cells in real-time. The disappearance of the 13C signal corresponding to the labeled cellobiose provides a direct measure of its uptake and utilization rate. Studies on cellulolytic bacteria, such as Clostridium cellulolyticum, have established kinetic data for cellobiose consumption under various growth conditions. For instance, in chemostat cultures, the specific rate of cellobiose consumption was observed to vary significantly with the dilution rate, ranging from 7.01 to 26.72 milliequivalents of carbon per gram of cells per hour (meqC g of cells⁻¹ h⁻¹) as the growth rate increased. nih.gov Similarly, in other experiments with C. cellulolyticum, consumption rates varied from 0.63 to 1.98 mmol per gram of cells per hour. asm.org

The use of this compound allows for precise measurement of these kinetics without the need for cell disruption or enzymatic assays, offering a clear window into the dynamics of substrate utilization. This is particularly valuable in mixed substrate environments to distinguish the uptake of cellobiose from other carbon sources.

Interactive Table: Cellobiose Consumption Rates in Clostridium cellulolyticum
Dilution Rate (h⁻¹)Specific Cellobiose Consumption Rate (mmol (g of cells)⁻¹ h⁻¹)Culture ConditionReference
0.0160.63Carbon-limited asm.org
0.1201.76Carbon-limited asm.org
0.1381.98Carbon-limited asm.org
Low7.01 meqC g⁻¹ h⁻¹Ammonia-limited nih.gov
High26.72 meqC g⁻¹ h⁻¹Ammonia-limited nih.gov

Tracing Carbon Flow into Intracellular Metabolites

Once this compound is transported into the microbial cell and cleaved, the 13C label from the C1 position enters central metabolic pathways. In vivo 13C NMR can detect the appearance of the label in downstream metabolites, effectively mapping the flow of carbon. royalsocietypublishing.org

In studies using isotopically labeled cellobiose, the 13C label has been observed in key intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. biorxiv.org For example, after incubation with fully 13C-labeled cellobiose, extensive carbon labeling was seen in metabolites such as fructose (B13574) 1,6-bisphosphate, 3-phosphoglyceric acid, and phosphoenolpyruvate (B93156), with the label from cellobiose accounting for nearly 100% of the carbons in these glycolytic intermediates. biorxiv.org The label also appears in TCA cycle substrates like acetyl-CoA and citrate. biorxiv.org

This tracing provides direct evidence of the metabolic pathways that are active for cellobiose catabolism and can reveal the distribution of carbon flux between different branches of metabolism, such as energy production and biosynthesis. royalsocietypublishing.orgnih.gov

Investigating Substrate Preference and Co-Metabolism Dynamics

Microbial environments often contain multiple carbon sources, and 13C-labeled substrates are ideal for studying how microbes choose between them. This compound can be used alongside other unlabeled sugars, like glucose, to investigate substrate preference and the dynamics of co-metabolism. royalsocietypublishing.org

Research on the ruminal bacterium Fibrobacter succinogenes demonstrates that this organism metabolizes glucose and cellobiose simultaneously but in a differential manner. nih.govnih.govcdnsciencepub.com Although genetically diverse, four different strains of the genus Fibrobacter showed a marked homogeneity in their carbon metabolism, suggesting a conserved strategy. nih.gov Studies on mixed ruminal bacteria also indicate that while cellobiose uptake is weakly inhibited by the presence of glucose, both sugars can be metabolized concurrently. nih.govasm.org

In vivo 13C NMR studies on Fibrobacter succinogenes, using [1-13C]glucose in the presence of unlabeled cellobiose, have provided detailed insights into co-metabolism dynamics. nih.govcdnsciencepub.com These experiments revealed that glucose and cellobiose are not treated as equivalent substrates. cdnsciencepub.com Glucose appears to be preferentially channeled towards energy production and the synthesis of glycogen (B147801). nih.govnih.govcdnsciencepub.com In contrast, a portion of the metabolized cellobiose is diverted away from glycolysis and used for the synthesis of cellodextrins. nih.govnih.govcdnsciencepub.com This differential fate indicates a sophisticated regulatory system that partitions these closely related sugars to different metabolic functions when both are available.

Interactive Table: Differential Metabolism of Glucose and Cellobiose in Fibrobacter succinogenes
SubstratePrimary Metabolic FateKey End Products/Stored CompoundsReference
GlucoseGlycolysis, Energy Production, Glycogen StorageSuccinate (B1194679), Acetate (B1210297), Glycogen nih.govnih.govcdnsciencepub.com
CellobioseGlycolysis, Cellodextrin SynthesisSuccinate, Acetate, Cellodextrins nih.govnih.govcdnsciencepub.com

Quantification of Metabolite Accumulation (e.g., Glucose 6-Phosphate, Glycogen)

A significant advantage of in vivo 13C NMR is its ability to quantify the accumulation of intracellular metabolites derived from the labeled substrate. magritek.com In studies of Fibrobacter succinogenes, a notable finding was the significant accumulation of Glucose 6-phosphate (G6P) when the cells were metabolizing cellobiose, either alone or in combination with glucose. nih.govnih.gov The intracellular concentration of G6P was found to be over threefold higher during cellobiose metabolism compared to when glucose was the sole substrate. nih.govcdnsciencepub.com This suggests that G6P may play a key regulatory role in cellobiose metabolism in this organism. cdnsciencepub.com

The technique also allows for the quantification of storage compounds. For example, the incorporation of the 13C label into glycogen can be monitored to determine the rate of glycogen synthesis. nih.govnih.gov In F. succinogenes, while both substrates contribute to glycogen stores, glucose is the preferred substrate for this purpose. nih.govcdnsciencepub.com In engineered T-cells, the introduction of cellobiose was shown to replenish levels of key metabolites depleted during glucose deprivation, including those central to mitochondrial function like acetyl-CoA, citrate, and ATP. biorxiv.org

Analysis of Isotopic Dilution Effects

Isotopic dilution is a powerful concept in metabolic studies that can be precisely analyzed using 13C NMR. oup.com When a 13C-labeled substrate is metabolized simultaneously with an unlabeled one, the 13C enrichment in the resulting metabolic products will be "diluted." asm.org The extent of this dilution provides a quantitative measure of the relative contribution of each substrate to the product pool.

In co-metabolism experiments with F. succinogenes using [1-13C]glucose and unlabeled cellobiose, the 13C signals for end products like succinate and glycogen were reduced. cdnsciencepub.com However, the reduction was less than what was observed when an equivalent amount of unlabeled glucose was used. For example, adding 32 mM of unlabeled cellobiose to 32 mM of [1-13C]glucose reduced the signal integrals of [1-13C]glycogen and [2-13C]succinate by about 30-33%. cdnsciencepub.com In contrast, adding 64 mM of unlabeled glucose (providing an equivalent number of glucose molecules) reduced the signals by 62-66%. cdnsciencepub.com This isotopic dilution effect confirmed that both sugars were being metabolized at the same time but that glucose was not being displaced by cellobiose on a one-for-one basis, reinforcing the observation of differential metabolic channeling. cdnsciencepub.com

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis is a pivotal technique for quantifying the rates of metabolic reactions within a living cell. nih.govnih.gov By introducing a ¹³C-labeled substrate like D-Cellobiose-1-¹³C into a biological system, researchers can trace the path of the labeled carbon atom as it is metabolized. shimadzu.com The distribution of the ¹³C label among various intracellular metabolites is measured, typically using mass spectrometry or NMR, and this data is then used in computational models to calculate the flux through different metabolic pathways. nih.govshimadzu.com

Quantitative Determination of Carbon Flux Distribution in Central Metabolic Pathways

The use of ¹³C-labeled substrates is fundamental to accurately mapping the flow of carbon through the intricate network of central metabolic pathways. nih.govnih.gov When microorganisms are cultured with a ¹³C-labeled source such as [1-¹³C]glucose, the labeled carbon is incorporated into various metabolites. shimadzu.com Analysis of the labeling patterns in key products like proteinogenic amino acids or metabolic intermediates allows for the precise determination of flux distribution at critical branch points. oup.comresearchgate.net For instance, the split ratio between glycolysis and the pentose phosphate pathway (PPP) can be quantified by analyzing the labeling of pyruvate (B1213749) or its derivative, alanine. shimadzu.comresearchgate.net This quantitative data provides a detailed snapshot of the cell's metabolic state, revealing how carbon is allocated to biomass, energy production, and the synthesis of specific biochemicals. nih.govoup.com

Guiding Metabolic Engineering Strategies for Enhanced Bioproduction

The quantitative insights gained from ¹³C-MFA are invaluable for designing effective metabolic engineering strategies. nih.gov By identifying rate-limiting steps and understanding the distribution of carbon flux, scientists can make targeted genetic modifications to optimize microbial strains for the production of biofuels, chemicals, and pharmaceuticals. nih.govacs.org For instance, if MFA reveals a flux limitation at a particular enzymatic step, the corresponding gene can be overexpressed to increase enzyme concentration. frontiersin.org Conversely, if a competing pathway diverts carbon away from the desired product, the genes for the enzymes in that pathway can be downregulated or deleted. This data-driven approach to metabolic engineering has proven successful in enhancing the production of a wide range of valuable compounds, including organic acids and biofuels, by channeling metabolic flux more efficiently towards the target molecule. frontiersin.orgresearchgate.net

Structural Elucidation and Interaction Studies via ¹³C NMR

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying the structure and interactions of molecules at an atomic level. The incorporation of a ¹³C label, as in D-Cellobiose-1-¹³C, significantly enhances the sensitivity of ¹³C NMR experiments, allowing for detailed analysis of molecular behavior in solution. researchgate.net

Probing Interactions of D-Cellobiose with Exogenous Agents using ¹³C NMR Chemical Shift Changes

Changes in the ¹³C NMR chemical shifts of D-Cellobiose upon the addition of exogenous agents, such as metal ions or acids, provide direct evidence of molecular interactions. nih.govnih.gov By monitoring the chemical shift perturbations (Δδ) of each carbon atom in the cellobiose molecule, researchers can identify the specific sites of interaction and infer the nature of the binding.

For example, studies have investigated the interaction of D-cellobiose with various chloride salts in an aqueous solution. nih.govscispace.com The observed changes in the ¹³C chemical shifts indicated that both cations and anions can interact with the cellobiose molecule. The magnitude of these changes revealed the relative strength of the interactions, with different metal ions showing varying degrees of engagement with the hydroxyl groups of the sugar. nih.govscispace.com Similarly, the interaction of D-cellobiose with acids like p-toluenesulfonic acid has been probed using this method, revealing specific interactions with certain carbon positions on the cellobiose molecule. nih.gov

Exogenous AgentInteracting IonsKey Affected Carbons (in D-Cellobiose)Reference
Zinc Chloride (ZnCl₂)Zn²⁺ and Cl⁻C5, C6, C1'α, C5', C6', C1'β nih.govscispace.com
Tin(II) Chloride (SnCl₂)Sn²⁺ and Cl⁻C5, C6, C1'α, C5', C6', C1'β nih.govscispace.com
Lithium Chloride (LiCl)Li⁺ and Cl⁻C5, C6, C1'α, C5', C6', C1'β nih.govscispace.com
p-Toluenesulfonic acidH⁺ and p-toluenesulfonateC-6', C-4' (of both α and β anomers) nih.gov

These detailed interaction studies are crucial for understanding the mechanisms of cellulose dissolution and hydrolysis, which are key processes in the conversion of biomass to biofuels and other valuable chemicals.

Application in Studies of Ligand-Receptor Interactions in Protein-Carbohydrate Complexes

The selective incorporation of a carbon-13 (¹³C) isotope at the anomeric position (C1) of D-cellobiose creates a powerful and precise tool for investigating the intricate interactions between carbohydrates and proteins. This isotopic labeling strategy, resulting in D-Cellobiose-1-¹³C, is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy studies, a primary technique for elucidating the structural and dynamic details of molecular recognition events at an atomic level. rsc.org

The fundamental principle behind using D-Cellobiose-1-¹³C lies in the ability of NMR to detect the ¹³C nucleus. By strategically placing the isotope at the C1 position, researchers can directly monitor the chemical environment of this specific carbon atom. When D-Cellobiose-1-¹³C binds to a protein receptor, such as a carbohydrate-binding module (CBM) or an enzyme like cellobiose dehydrogenase, the electronic environment around the ¹³C-labeled carbon changes. nih.govcsic.es This change is observed in the NMR spectrum as a chemical shift perturbation (CSP), providing direct evidence of the binding event. mdpi.com

Detailed analysis of these chemical shift changes, along with other NMR parameters like relaxation rates and nuclear Overhauser effects (NOEs), allows for a comprehensive characterization of the binding interface. nih.govacs.org Researchers can map the specific atoms of the carbohydrate that are in close proximity to the protein, identify the amino acid residues in the protein's binding pocket, and determine the conformation of the bound ligand. csic.esnih.gov

One of the significant advantages of using site-specifically labeled carbohydrates like D-Cellobiose-1-¹³C is the simplification of complex NMR spectra. rsc.org In studies involving uniformly ¹³C-labeled carbohydrates, the resulting spectra can be crowded and difficult to interpret due to multiple ¹³C-¹³C couplings. By having a single ¹³C label, the signals are distinct and easier to assign, facilitating a more straightforward analysis of the ligand's interaction with its protein target. d-nb.info

Research findings from studies utilizing ¹³C-labeled carbohydrates have provided critical insights into the mechanisms of protein-carbohydrate recognition. For instance, NMR studies on carbohydrate-binding modules have used labeled cellooligosaccharides to map the binding surface and understand the contributions of specific hydroxyl and C-H groups to the binding affinity. csic.es These studies have revealed that interactions are often mediated by a combination of hydrogen bonds and CH/π interactions with aromatic residues like tryptophan and tyrosine in the binding site. mdpi.comacs.org

In a study investigating a family 11 carbohydrate-binding module (CBM11), while cellohexaose showed clear interaction, cellobiose itself did not exhibit specific binding, suggesting that longer oligosaccharide chains are required for stable complex formation with this particular CBM. csic.es In contrast, studies on cellobiose dehydrogenase (CDH) have shown high specificity for cellobiose. The catalytic efficiency of some CDHs for cellobiose is significantly high, indicating a well-defined binding pocket. nih.gov

The data derived from these NMR experiments, such as dissociation constants (Kd) and the identification of interacting residues, are crucial for building accurate structural models of protein-carbohydrate complexes. acs.orgnih.gov This information is invaluable for understanding the biological functions of these interactions, from cellulose degradation by microbial enzymes to cell-cell recognition processes. frontiersin.orguga.edu

The following table summarizes representative data that can be obtained from such studies, illustrating how D-Cellobiose-1-¹³C and other labeled carbohydrates are used to quantify these molecular interactions.

ParameterDescriptionTypical MethodExample Finding
Chemical Shift Perturbation (CSP) Change in the NMR resonance frequency of the ¹³C-1 nucleus upon binding to the protein.¹³C-HSQC/HMQC TitrationSignificant downfield or upfield shift of the C1 signal, confirming direct interaction with the protein binding site. mdpi.com
Dissociation Constant (Kd) A measure of the binding affinity between the ligand (cellobiose) and the protein.NMR Titration AnalysisKd values can be determined by monitoring CSPs at varying ligand-to-protein molar ratios. For example, a low mM Kd for cellobiose binding to an artificial receptor has been reported. mdpi.com
Nuclear Overhauser Effect (NOE) Detects through-space proximity between atoms of the ligand and the protein (typically < 5 Å).NOESY-based experimentsIntermolecular NOEs between the H1 proton of cellobiose and aromatic protons of tryptophan or tyrosine residues in the protein's binding cleft. nih.govacs.org
Conformational Analysis Determination of the three-dimensional structure of cellobiose when bound to the protein.Analysis of NOEs and J-couplingsChanges in glycosidic linkage torsion angles upon binding compared to the free state. nih.gov
Binding Site Mapping Identification of the specific amino acid residues of the protein that form the binding pocket.Transferred NOESY, CSP MappingResidues such as tyrosine and tryptophan are frequently identified as key interaction partners through CH/π stacking. csic.esmdpi.com

Metabolic and Enzymatic Pathways Involving D Cellobiose 1 13c

D-Cellobiose Catabolism in Microorganisms

Microorganisms have evolved two primary pathways for the initial breakdown of cellobiose (B7769950): a hydrolytic pathway and a phosphorolytic pathway. The utilization of D-Cellobiose-1-13C in tracer studies has allowed researchers to differentiate and quantify the flux through these distinct routes.

Hydrolytic Pathway via β-Glucosidase Activity

The hydrolytic pathway involves the cleavage of the β-1,4-glycosidic bond in cellobiose by the enzyme β-glucosidase (also known as cellobiase), yielding two molecules of glucose. mdpi.comnih.gov This process consumes one molecule of water.

D-Cellobiose + H₂O → 2 D-Glucose

Studies have shown that β-glucosidases are crucial for the complete degradation of cellulose (B213188), as they alleviate the end-product inhibition of cellulases caused by cellobiose accumulation. mdpi.comwhiterose.ac.uk The activity of β-glucosidase can be assayed by monitoring the release of glucose. Research on various microorganisms, including those from the genera Trichoderma and Aspergillus, has focused on identifying and characterizing β-glucosidases with enhanced activity and stability for industrial applications. mdpi.comwhiterose.ac.uk In some bacteria, this enzyme is located intracellularly, requiring the transport of cellobiose across the cell membrane before hydrolysis. nih.gov

Phosphorolytic Pathway via Cellobiose Phosphorylase Activity

The phosphorolytic pathway offers a more energetically favorable alternative for cellobiose catabolism. The enzyme cellobiose phosphorylase catalyzes the cleavage of the glycosidic bond in cellobiose using inorganic phosphate (B84403) (Pi), producing one molecule of α-D-glucose-1-phosphate and one molecule of glucose. cdnsciencepub.comnih.gov

D-Cellobiose + Pi → α-D-Glucose-1-Phosphate + D-Glucose

This pathway is advantageous as it conserves the energy of the glycosidic bond in the form of a high-energy phosphate bond in glucose-1-phosphate. This molecule can then enter glycolysis directly after isomerization to glucose-6-phosphate, bypassing the ATP-dependent hexokinase step required for glucose phosphorylation. Cellobiose phosphorylase activity has been identified in a variety of cellulolytic microorganisms, often co-existing with β-glucosidase. cdnsciencepub.comnih.govnih.gov

Contribution to Cellodextrin Synthesis

Interestingly, studies utilizing this compound have revealed that not all cellobiose that enters the cell is immediately catabolized. A portion of it can be utilized for the synthesis of longer-chain oligosaccharides known as cellodextrins. nih.govnih.govcdnsciencepub.com This process is thought to occur through the reverse activity of cellobiose phosphorylase or potentially other transglycosylation reactions. tandfonline.comasm.org

In Fibrobacter succinogenes, the synthesis of cellodextrins from cellobiose has been observed, particularly when the cells are simultaneously metabolizing glucose. researchgate.net These intracellularly located cellodextrins can have a degree of polymerization up to four. tandfonline.comtandfonline.com It has been suggested that this synthesis may serve as a mechanism to regulate intracellular sugar concentrations or to store carbon in a form that can be readily mobilized. asm.orgresearchgate.net

Role in Glycogen (B147801) Storage and Energy Production

The glucose and glucose-1-phosphate generated from this compound catabolism enter the central metabolic pathways for energy production and biosynthesis. In many microorganisms, a significant portion of the assimilated carbon is channeled towards the synthesis of glycogen, a primary storage polysaccharide. nih.govnih.govcdnsciencepub.com

In vivo 13C-NMR studies on Fibrobacter succinogenes have demonstrated that when both glucose and cellobiose are available, glucose is preferentially used for glycogen storage and energy production, while a part of the cellobiose is directed towards cellodextrin synthesis. nih.govnih.govcdnsciencepub.com The glucose-6-phosphate derived from cellobiose metabolism enters glycolysis, leading to the production of ATP and metabolic end-products such as acetate (B1210297) and succinate (B1194679). cdnsciencepub.comnih.govcdnsciencepub.com The labeling patterns observed in these end-products from this compound provide valuable insights into the metabolic fluxes and pathway bifurcations within the cell.

Metabolism in Diverse Microbial Hosts

Fibrobacter succinogenes is a highly efficient cellulolytic bacterium found in the rumen of herbivores. The metabolism of this compound has been extensively studied in this organism, revealing a sophisticated and flexible metabolic network.

Key findings from research on F. succinogenes include:

Simultaneous but Differential Metabolism: When presented with both glucose and cellobiose, F. succinogenes metabolizes them simultaneously but for different primary purposes. Glucose is preferentially channeled into glycogen synthesis and energy production, whereas a significant fraction of cellobiose is used for cellodextrin synthesis. nih.govnih.govcdnsciencepub.com

Dual Catabolic Pathways: Cell-free extracts of F. succinogenes have been shown to possess both cellobiase (β-glucosidase) and cellobiose phosphorylase activities. cdnsciencepub.comnih.govcdnsciencepub.com The presence of both enzymes suggests a metabolic flexibility that allows the organism to adapt to varying environmental conditions.

Accumulation of Glucose-6-Phosphate: A notable feature of cellobiose metabolism in F. succinogenes is the significant increase in the intracellular concentration of glucose-6-phosphate, which can be over threefold higher compared to when the cells metabolize glucose alone. cdnsciencepub.comnih.govcdnsciencepub.com This accumulation points to a potential regulatory role for this phosphorylated intermediate.

Carbohydrate Cycling: Studies have also indicated the presence of carbohydrate cycling in F. succinogenes, including the reversal of glycolysis and futile cycling of glycogen. tandfonline.comresearchgate.net These cycles may play a role in dissipating excess energy or in maintaining metabolic readiness. asm.org

The table below summarizes the enzymatic activities measured in cell-free extracts of F. succinogenes S85.

EnzymeSubstrateProduct(s)Activity (nmol/min/mg protein)
Cellobiase Cellobiose2 Glucose~300
Cellobiose Phosphorylase Cellobiose + PiGlucose-1-Phosphate + Glucose~300
Data derived from studies on F. succinogenes, indicating roughly equivalent activities under the tested conditions. cdnsciencepub.com

This integrated metabolic strategy allows F. succinogenes to efficiently utilize cellulose degradation products, contributing to its success as a primary cellulolytic organism in the rumen ecosystem.

Clostridium thermocellum

Clostridium thermocellum, a thermophilic, anaerobic bacterium, is renowned for its ability to efficiently degrade cellulose. rcsb.orgnih.gov Cellobiose, the primary product of cellulose breakdown, is a key intermediate in its metabolism. rcsb.org The use of this compound and other isotopic tracers has been instrumental in understanding its unique metabolic strategies.

Inside the cell, C. thermocellum primarily utilizes cellobiose phosphorylase (CBP) for the cleavage of cellobiose. rcsb.orgnih.govrsc.org This enzyme catalyzes the phosphorolysis of the β-1,4-glucosidic bond, yielding α-D-glucose-1-phosphate and D-glucose. nih.gov This phosphorolytic cleavage is more energy-efficient than hydrolysis as it saves one ATP molecule.

Studies involving 13C-labeled substrates have revealed atypical features of glycolysis in C. thermocellum. For instance, research has shown that the bacterium can fix CO2 while primarily growing on cellobiose. pnas.org By feeding the bacterium 13C-bicarbonate along with cellobiose, researchers observed the production of 13C-formate, indicating an active reductive one-carbon metabolism. pnas.org This CO2 fixation pathway involves the reverse activity of pyruvate (B1213749):ferredoxin oxidoreductase (rPFOR) and pyruvate-formate lyase (PFL). pnas.org

Furthermore, investigations into cofactor specificities have identified unique enzymatic activities. For example, glucokinase in C. thermocellum utilizes GTP instead of ATP, and the phosphofructokinase is pyrophosphate (PPi)-dependent. asm.org Dynamic 13C-labeling studies have also shown that pyruvate-phosphate dikinase (PPDK) is responsible for a significant portion of the flux from phosphoenolpyruvate (B93156) (PEP) to pyruvate. nih.gov

The preference for cellobiose over glucose has also been noted. unav.edu In cultures not adapted to glucose, C. thermocellum will utilize cellobiose first and only begin to consume D-glucose after the cellobiose is depleted. unav.eduunav.edu This preference may be linked to the competitive inhibition of cellobiose phosphorylase by intracellular glucose. unav.edu

Table 1: Key Metabolic Findings in Clostridium thermocellum Using Isotopic Labeling

Finding Isotopic Tracer Used Key Enzyme(s) Involved Reference
CO2 Fixation 13C-bicarbonate (with cellobiose) Pyruvate:ferredoxin oxidoreductase (PFOR), Pyruvate-formate lyase (PFL) pnas.org
Atypical Glycolysis 13C-labeled substrates GTP-dependent glucokinase, PPi-dependent phosphofructokinase, Pyruvate-phosphate dikinase (PPDK) asm.orgnih.gov
Moona thermophila

Moona thermophila (formerly Myceliophthora thermophila) is a thermophilic cellulolytic fungus with significant potential for biomass degradation. oup.comfrontiersin.org Its ability to efficiently utilize both cellulose and hemicellulose simultaneously makes it a subject of great interest. oup.comoup.com

Studies on M. thermophila have shown that it bypasses the common issue of carbon catabolite repression (CCR) by breaking down cellulose and hemicellulose into oligosaccharides, which are then transported into the cell for hydrolysis and metabolism. oup.com This strategy allows for the co-utilization of different sugar sources. oup.com While direct studies using this compound are not detailed in the provided results, the metabolism of cellobiose is central to its cellulolytic activity. The fungus secretes a variety of enzymes, including lytic polysaccharide monooxygenases (LPMOs) and cellobiose dehydrogenases (CDHs), which are crucial for the breakdown of recalcitrant biomass. frontiersin.orgtandfonline.com The presence of large quantities of cellobiose in the culture supernatant when grown on biomass like corncobs highlights its importance as a metabolic intermediate. oup.com

Escherichia coli

Wild-type Escherichia coli is typically unable to metabolize cellobiose due to cryptic genes for its utilization. d-nb.infooup.comnih.govoup.com However, engineered strains of E. coli have been developed to utilize cellobiose through various metabolic pathways, and this compound would be a valuable tool for analyzing the efficiency of these engineered routes.

Two primary pathways for cellobiose utilization have been engineered in E. coli:

Hydrolytic Pathway : This involves the expression of a β-glucosidase (BGL), which hydrolyzes cellobiose into two molecules of glucose. d-nb.infoacs.org The glucose then enters the standard glycolytic pathway.

Phosphorolytic Pathway : This more energy-conserving pathway involves the expression of a cellobiose phosphorylase (CBP), which cleaves cellobiose into glucose and glucose-1-phosphate. nih.govresearchgate.net This bypasses the need for one ATP-dependent phosphorylation step.

Studies have shown that expressing cellobiose phosphorylase is sufficient to enable E. coli to grow on cellobiose. nih.gov Interestingly, it was discovered that the endogenous lactose (B1674315) permease, LacY, is responsible for transporting cellobiose into the cell in these engineered strains. nih.gov Other engineering efforts have focused on expressing the cel operon from Klebsiella oxytoca, which uses a phosphotransferase system (PTS) to transport and phosphorylate cellobiose simultaneously. d-nb.infonih.gov

Other Relevant Microorganisms

The use of isotopically labeled cellobiose, such as this compound, extends to a variety of other microorganisms to understand their carbon metabolism.

Cellvibrio gilvus : Early studies using C14-labeled cellobiose in this bacterium demonstrated the metabolic non-equivalence of the two glucose moieties of cellobiose. nih.gov It was found that the reducing glucosyl unit was more extensively converted to CO2 than the non-reducing unit, providing evidence for the action of cellobiose phosphorylase. nih.gov

Fibrobacter succinogenes : In vivo 13C NMR studies using [1-13C]glucose in the presence of unlabeled cellobiose have been used to investigate the simultaneous metabolism of these sugars. researchgate.net These experiments revealed isotopic dilution in metabolic end-products like glycogen and succinate, confirming that cellobiose was being co-metabolized with glucose. researchgate.net

Soil Microbiomes : Stable isotope probing (SIP) with [13C]cellobiose has been employed to identify active anaerobic bacterial consumers of labile carbon in peatlands. asm.org This technique helps to trace the flow of carbon from cellulose degradation into microbial biomass and metabolic end products like CH4 and CO2, identifying key fermenting populations such as Firmicutes and Proteobacteria. asm.org

Enzyme-Substrate Interactions and Reaction Mechanisms

As a Substrate for Plant Cell Wall-Degrading Enzymes

This compound is an invaluable substrate for studying the kinetics and mechanisms of enzymes that degrade plant cell walls. Its specific labeling allows for precise tracking of the reaction products and provides insights into the enzyme's mode of action.

Lytic Polysaccharide Monooxygenases (LPMOs)

Lytic Polysaccharide Monooxygenases (LPMOs) are copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose. diva-portal.orgnih.govnih.gov They function by oxidatively cleaving glycosidic bonds, which increases the accessibility of the substrate for hydrolytic enzymes. nih.gov

The catalytic mechanism of LPMOs is complex and involves molecular oxygen and an external electron donor, such as cellobiose dehydrogenase (CDH) or small molecule reductants. nih.govpnas.org The use of isotopically labeled substrates like 13C-cellobiose is critical for elucidating these mechanisms. whiterose.ac.uk For example, 13C-labeled cellobiose has been used as an internal standard to accurately quantify the products of LPMO activity on cellulose, allowing for precise measurement of the enzyme's boosting effect on cellulases. whiterose.ac.uk

NMR spectroscopy studies, often employing 13C and 15N-labeled enzymes and substrates, have been pivotal in mapping the interaction surfaces between LPMOs and their substrates. pnas.orgnih.govnih.govpnas.org These studies have shown that substrates like cellohexaose bind to a region on the LPMO surface centered around the catalytic copper site. pnas.org Furthermore, these experiments reveal that the electron donor, CDH, also binds to this same region, suggesting a dynamic interplay between substrate binding and electron transfer. pnas.org The use of specifically labeled oligosaccharides can help to detail the precise binding orientation and the conformational changes that occur during catalysis. pnas.org

Table 2: Application of this compound and other Isotopic Labels in Studying LPMOs

Application Technique Finding Reference
Quantification of LPMO activity Mass Spectrometry Used as an internal standard to quantify cellobiose released by cellulases boosted by LPMO action. whiterose.ac.uk
Substrate and Partner Protein Interaction NMR Spectroscopy Revealed that both substrates (e.g., cellohexaose) and electron donors (CDH) bind to the LPMO surface around the copper active site. pnas.orgpnas.org
Cellulases and Cellobiohydrolases

Cellulases are a class of enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose. Within this class, cellobiohydrolases (CBHs) are exoglucanases that processively cleave cellobiose units from the ends of cellulose chains. researchgate.net this compound is instrumental in studying the kinetics and reaction mechanisms of these enzymes.

Research using isotopically labeled substrates has confirmed that CBHs are major producers of cellobiose during cellulose hydrolysis. sciengine.com Studies on cellobiohydrolase I (CBH I), for instance, show it acts on the reducing ends of cellulose chains to release cellobiose. researchgate.net The use of labeled cellobiose helps in understanding the processivity and rate-limiting steps of these enzymes. For example, by tracking the ¹³C label, researchers can distinguish the newly released cellobiose from the existing substrate pool, allowing for precise kinetic measurements.

Furthermore, structural studies have revealed that cellobiohydrolases like Humicola insolens Cel6A undergo significant conformational changes upon binding to their substrate. The binding of oligosaccharides can cause a closing of active site loops by as much as 4.5 Å, a phenomenon that can be intricately studied by observing the chemical environment of this compound using NMR. acs.org

Glycoside Hydrolases (GHs)

Glycoside Hydrolases (GHs) are a vast superfamily of enzymes that hydrolyze the glycosidic bonds between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. Cellulases and cellobiohydrolases are themselves members of various GH families. The use of this compound and other isotopically labeled cellooligosaccharides is crucial for detailed mechanistic studies of these enzymes. diva-portal.org

For instance, studies on GH family 48 (GH48) cellulases, which are key in many cellulolytic bacteria, show they employ an inverting mechanism to processively hydrolyze cellulose from the reducing end, producing cellobiose. mdpi.com The catalytic mechanism involves a pair of carboxylic acid residues, one acting as a general acid and the other as a general base. mdpi.com By using this compound in NMR studies, researchers can probe the interactions within the enzyme's active site and understand how the substrate is positioned and cleaved. slu.se

Similarly, investigations into GH family 94, which includes cellobiose phosphorylase, have used substrate analogs to elucidate their reaction mechanism. These enzymes catalyze the reversible phosphorolysis of cellobiose into α-D-glucose 1-phosphate and D-glucose. nih.gov Structural and kinetic data obtained with labeled substrates provide a detailed picture of substrate recognition and catalysis. nih.gov

A study successfully developed a method to produce ¹³C-labeled cellooligosaccharides (COS) by hydrolyzing ¹³C-labeled bacterial cellulose with various glycoside hydrolases, including enzymes from GH families 12 and 45. The resulting labeled products, including this compound, are ideal for NMR-based studies to investigate protein-carbohydrate interactions with high sensitivity and resolution. diva-portal.org

Induction of Carbohydrate-Active Enzyme (CAZyme) Genes

Cellobiose, as a primary product of cellulose breakdown, acts as a key signaling molecule that induces the expression of genes encoding Carbohydrate-Active Enzymes (CAZymes). Using transcriptomic approaches, researchers have demonstrated that exposure of fungi and bacteria to cellobiose leads to the upregulation of a specific set of CAZyme genes.

In the white-rot fungus Dichomitus squalens, cellobiose was identified as a major inducer of cellulolytic genes. asm.org Compared to growth on glucose, cultivation on cellobiose led to the significant upregulation of 34 CAZyme genes, the majority of which (68%) are involved in cellulose degradation. asm.org For example, a cellobiohydrolase gene, cel7c, showed a 27-fold higher expression level in the presence of cellobiose compared to glucose. asm.org

Similarly, in the bacterium Clostridium phytofermentans, cellobiose induced the upregulation of 15 CAZyme genes compared to glucose. researchgate.net These studies highlight that microorganisms have evolved sophisticated regulatory systems that respond to the presence of cellobiose by producing the necessary enzymatic machinery for further biomass degradation. The use of this compound can help trace the metabolic flux of cellobiose and correlate it with the expression levels of specific transporter and enzyme genes.

**Table 1: Induction of CAZyme Genes by Cellobiose in Dichomitus squalens*** *This table summarizes the number and primary function of CAZyme genes significantly upregulated in the fungus D. squalens when exposed to cellobiose as compared to glucose.

Total Upregulated CAZyme Genes Genes Targeting Cellulose Genes Targeting Hemicellulose Genes Targeting Pectin
34 23 (68%) 4 (12%) 1 (3%)

Data sourced from a transcriptomic study on Dichomitus squalens. asm.org

Synergistic Action of Enzymatic Systems in Lignocellulose Degradation

The efficient degradation of crystalline cellulose in lignocellulosic biomass is not achieved by a single enzyme but through the synergistic action of multiple enzymes. frontiersin.org The primary components of this system are endoglucanases, which randomly cleave internal bonds in cellulose chains to create new chain ends, and cellobiohydrolases (exoglucanases), which processively act on these ends to release cellobiose. frontiersin.org A third component, β-glucosidase, then hydrolyzes cellobiose to glucose.

The use of isotopically labeled substrates, such as ¹³C-labeled lignocellulose, allows researchers to trace the flow of carbon through these complex degradation pathways and identify the key microbial players and their enzymes. core.ac.uk The production and subsequent breakdown of D-cellobiose is a central hub in this synergistic process. The rate of cellobiose removal is critical, as its accumulation can inhibit the activity of both endoglucanases and cellobiohydrolases. frontiersin.org

Product Inhibition Mechanisms by Cellobiose on Cellulases

One of the major bottlenecks in the industrial conversion of biomass is the product inhibition of cellulases by cellobiose. nih.gov High concentrations of cellobiose can significantly slow down or halt the hydrolysis of cellulose. This compound is a valuable tool for investigating the molecular mechanisms behind this inhibition.

Studies have shown that cellobiose inhibits cellulases through several mechanisms. It can bind to the active site of the enzyme, creating a steric hindrance that prevents the much larger cellulose polymer from entering. sciengine.comresearchgate.net Spectroscopic studies, such as Fourier-transform infrared (FT-IR) spectroscopy and circular dichroism, have revealed that cellobiose binding can induce conformational changes in the enzyme. sciengine.com Specifically, it has been suggested that cellobiose interacts with tryptophan residues near the active site of cellobiohydrolase I. sciengine.comresearchgate.net

The inhibition is particularly potent for processive enzymes like cellobiohydrolases (CBHs) compared to non-processive endoglucanases. nih.gov Molecular simulations and experimental data show that cellobiose binds much more strongly to the product-binding sites of CBHs. nih.gov This strong binding is enhanced when a cellulose chain is already present in the substrate-binding portion of the enzyme's active site tunnel, effectively locking the enzyme and preventing further processive action. nih.gov Single-molecule tracking studies have revealed a dual inhibition mechanism for the cellulase (B1617823) Cel7A, where cellobiose can bind to both the "front door" (substrate intake) and the "back door" (product exit) of the enzyme's catalytic tunnel. pnas.org

The inhibition constant (Ki), a measure of the inhibitor's potency, varies depending on the enzyme, the substrate, and the experimental conditions. For cellobiohydrolase I acting on a low-molecular-weight model substrate, the competitive inhibition constant for cellobiose is around 20 µM. However, when acting on insoluble cellulose, the apparent inhibition constant is much higher, around 1.5 mM, indicating that the nature of the substrate strongly influences the degree of inhibition. diva-portal.org

Table 2: Reported Inhibition Constants (Ki) of Cellulases by Cellobiose This table provides examples of inhibition constants for different cellulases, illustrating the variability based on the enzyme and substrate type.

Enzyme Substrate Inhibition Type Inhibition Constant (Ki)
Cellobiohydrolase I (CBH I) p-nitrophenyl cellobioside Competitive ~20 µM
Cellobiohydrolase I (CBH I) Bacterial Cellulose Apparent Competitive ~1.5 mM
Trichoderma reesei Cel7A Immobilized Cellulose - 2.1 mM
Cel7A (Noncompetitive model) Cellulose Noncompetitive 490 ± 40 µM

Data compiled from kinetic studies of cellulase inhibition. pnas.orgdiva-portal.orgnih.gov

Applications of D Cellobiose 1 13c As a Research Tool

Elucidating Cellulose (B213188) Degradation Mechanisms

Cellulose, a primary component of plant biomass, is a polymer of glucose units linked by β-1,4-glycosidic bonds. mdpi.com Its degradation is a critical step in the global carbon cycle and for various industrial processes. The breakdown of cellulose is primarily carried out by cellulase (B1617823) enzymes, which hydrolyze it into smaller oligosaccharides, predominantly cellobiose (B7769950). nih.govmicrobenotes.com D-Cellobiose-1-13C is instrumental in studying the kinetics and mechanisms of these cellulolytic enzymes.

Researchers use this compound to monitor the activity of β-glucosidases, the enzymes responsible for the final step of cellulose hydrolysis—the conversion of cellobiose into two glucose molecules. nih.govmicrobenotes.com By tracking the appearance of ¹³C-labeled glucose, scientists can precisely measure the rate of this reaction. Furthermore, in more complex systems involving multiple enzymes, the labeled cellobiose can help to distinguish the products of different enzymatic activities. For instance, in the presence of both endoglucanases and exoglucanases, which break down cellulose into cellodextrins and cellobiose, respectively, the introduction of this compound allows for the specific tracking of the subsequent hydrolysis of cellobiose. nih.gov

Studies have also utilized labeled cellobiose to understand the oxidative degradation of cellulose, a process that can be catalyzed by transition metals. acs.org In a model system studying the degradation of paper, D-Cellobiose-1-¹³C could be used to trace the cleavage of the β-1,4-glycosidic bond and identify the resulting oxidation products, providing insights into the preservation of historical artifacts. acs.orgresearchgate.net

Investigating Microbial Carbohydrate Cycling and Assimilation

In various ecosystems, from soil to the gut of insects, complex microbial communities are responsible for the breakdown of organic matter. Stable Isotope Probing (SIP) is a powerful technique that, when combined with this compound, can identify the specific microorganisms that are actively consuming cellobiose. researchgate.net In a SIP experiment, a ¹³C-labeled substrate is introduced into an environmental sample. The microorganisms that assimilate the substrate will incorporate the ¹³C into their cellular components, such as DNA, RNA, or lipids. researchgate.net

By extracting and analyzing these biomarkers, researchers can identify the active cellobiose-degrading organisms within a complex community. For example, RNA-SIP with [¹³C]cellobiose has been used to identify distinct anaerobic bacterial consumers of cellobiose-derived carbon in boreal fens. asm.org This study revealed that in a mesotrophic fen with high methane (B114726) production, Firmicutes and Proteobacteria were the main consumers, while in an oligotrophic fen with high CO₂ production, a more diverse group including Acidobacteria and Verrucomicrobia were involved. asm.orgasm.org Similarly, DNA-SIP has been employed to identify cellulolytic bacteria in soil, showing that the active community changes over time as cellulose degradation proceeds. nih.gov

The use of this compound also helps in understanding the interactions between different microbial groups. For instance, in soil slurries, it was shown that while bacteria were the primary hydrolyzers of cellulose, microeukaryotes like ciliates and cercozoa assimilated the carbon by grazing on these bacteria. asm.org This demonstrates the flow of carbon through different trophic levels within the microbial food web.

Study FocusEnvironmentKey FindingsReference
Anaerobic Bacterial ConsumersBoreal FensIdentified distinct bacterial groups (Firmicutes, Proteobacteria, Acidobacteria, Verrucomicrobia) as key cellobiose consumers in fens with different methane production levels. asm.orgasm.org
Microeukaryote AssimilationAgricultural Soil SlurriesDemonstrated that bacteria are the primary hydrolyzers of cellulose, with microeukaryotes assimilating carbon by consuming these bacteria. asm.org
Cellulolytic Bacteria IdentificationSoilShowed that the active bacterial community involved in cellulose degradation changes over time. nih.gov
Microbial Metabolism in TundraArctic Tundra SoilRevealed that bacteria dominated cellobiose metabolism in birch-willow and wet sedge ecosystems. umich.edu

Tracing Carbon Flow in Complex Biogeochemical Systems

This compound is a valuable tracer for following the movement of carbon through various environmental systems, providing insights into carbon cycling and sequestration. When introduced into a system, the ¹³C label allows scientists to track the transformation of cellobiose carbon into microbial biomass, respiratory CO₂, and soil organic matter. researchgate.net

In a study of arctic tundra ecosystems, ¹³C-labeled cellobiose was used to compare the metabolic capacity of microbial communities in different tundra types. umich.edu The results showed that microbial communities in tussock and birch-willow tundra had a greater capacity to metabolize cellobiose compared to wet sedge tundra, which has implications for how carbon is processed and stored in these landscapes. umich.edu Another study in boreal fens used [¹³C]cellobiose to link specific bacterial degraders to the production of CO₂ and methane, two important greenhouse gases. asm.org

These tracing studies help to build more accurate models of biogeochemical cycles by providing empirical data on the rates and pathways of carbon transformation in different environments. This information is crucial for understanding how ecosystems will respond to environmental changes, such as increased atmospheric CO₂ levels. researchgate.net

Advancements in Biomass Conversion Research

The conversion of lignocellulosic biomass into biofuels and other valuable chemicals is a key area of research for developing a sustainable bio-economy. This compound plays a significant role in advancing this research by providing a means to monitor and optimize the critical steps of biomass conversion.

The first step in most biomass conversion processes is the hydrolysis of lignocellulose to release fermentable sugars like glucose. bham.ac.uk This is typically achieved through enzymatic hydrolysis. ufv.br this compound can be used as an internal standard to monitor the efficiency of this process. By tracking the conversion of labeled cellobiose to glucose, researchers can assess the performance of different enzyme cocktails and hydrolysis conditions. ufv.br

Furthermore, in complex biomass feedstocks, it can be challenging to distinguish between the sugars released from the biomass and those from other sources. The use of this compound allows for the precise quantification of the products of cellulose hydrolysis, even in the presence of other sugars. This information is vital for optimizing the process to maximize the yield of fermentable sugars. nih.gov

Research AreaApplication of this compoundKey InsightsReference
Enzymatic Hydrolysis OptimizationMonitoring the conversion of labeled cellobiose to glucose.Allows for the assessment of enzyme cocktail performance and optimization of hydrolysis conditions. ufv.br
Plug-Flow Bioreactor MonitoringAs a tracer to understand spatial variations in hydrolysis.Could be used to correlate online monitoring parameters with the efficiency of lignocellulosic biomass breakdown. nih.gov
Fractionation of BiomassAs a model compound to test the efficacy of hydrolysis methods.Helps in evaluating the effectiveness of methods like organosolv in separating cellulose, hemicellulose, and lignin. bham.ac.uk

Once fermentable sugars are produced, they are fermented by microorganisms to produce biofuels such as ethanol (B145695). ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique that uses ¹³C-labeled substrates, like this compound, to quantify the flow of carbon through the metabolic pathways of an organism. nih.gov This provides a detailed picture of how the organism is converting the sugar into the desired product and other metabolites.

By using this compound in ¹³C-MFA studies with cellulolytic organisms like Clostridium thermocellum, researchers can elucidate the intracellular metabolic fluxes during the conversion of cellobiose to ethanol. psu.edu This can reveal metabolic bottlenecks or competing pathways that divert carbon away from biofuel production. For example, such studies have identified that both the pyruvate (B1213749) phosphate (B84403) dikinase and the malate (B86768) shunt are key pathways for pyruvate generation in C. thermocellum. psu.edu

This detailed understanding of metabolic pathways allows for targeted genetic engineering of the microorganisms to improve biofuel yields. nih.govpsu.edu For instance, if a competing pathway is identified, the genes responsible for that pathway can be knocked out to redirect more carbon towards ethanol production. The use of ¹³C-labeled substrates is therefore essential for the rational design of more efficient microbial cell factories for biofuel production. core.ac.ukresearchgate.net

Future Directions in D Cellobiose 1 13c Research

Development of Novel Labeling Strategies

Future research will likely focus on creating more sophisticated labeling patterns to answer more complex biological questions. While single-label D-Cellobiose-1-13C is valuable, new strategies are emerging to provide higher resolution data on metabolic pathways.

Multi-Isotope Labeling: The synthesis of cellobiose (B7769950) molecules with multiple labels, such as 13C at different positions (e.g., [1-13C]cellobiose and [1'-13C]cellobiose) or in combination with other stable isotopes like Deuterium (2H) or Nitrogen-15 (15N), will enable more complex flux analysis. biosynth.comomicronbio.com This allows researchers to track the fate of different parts of the molecule simultaneously.

Enzymatic and Chemo-enzymatic Synthesis: Innovations in enzymatic synthesis offer precise control over the placement of isotopic labels. One-pot cascade reactions using coupled enzymes like sucrose (B13894) phosphorylase and cellobiose phosphorylase can produce labeled cellobiose from simpler, labeled precursors like sucrose. researchgate.net This approach is often more efficient and specific than purely chemical synthesis.

Universal Labeling Precursors: A significant advancement involves using basic, cost-effective 13C sources to generate a wide array of labeled building blocks. researchgate.net For instance, elemental carbon-13 can be converted to calcium carbide-13C2, which then serves as a versatile precursor for synthesizing various 13C-labeled organic molecules, a method that could be adapted for more economical cellobiose labeling. researchgate.net

In Situ Labeling of Glycans: Novel enzymatic methods are being developed to label glycan chains directly on glycoproteins. nih.gov A similar strategy could be adapted to study how cellobiose or its derivatives are incorporated into more complex carbohydrates in living cells, providing a dynamic view of glycan biosynthesis and modification. nih.gov

Table 1: Advanced Labeling Strategies for Carbohydrate Analysis

Labeling StrategyDescriptionPotential Application for CellobioseReference
Positional Isotopomer SynthesisChemical or enzymatic synthesis to place 13C labels at specific atomic positions within the cellobiose molecule (e.g., C1, C1', C6).Distinguishing between phosphorolytic and hydrolytic cleavage pathways by tracking the fate of the C1 carbon. omicronbio.comomicronbio.com
Uniform 13C LabelingSynthesizing cellobiose where all carbon atoms are replaced with 13C.Tracing the complete carbon backbone through central metabolism and into various biosynthetic products. nih.gov
Multi-Element Isotope LabelingIncorporating other stable isotopes like 2H or 15N alongside 13C.Simultaneously tracking carbon and nitrogen flux in organisms metabolizing cellobiose and amino acids. frontiersin.org
In Situ Enzymatic LabelingUsing enzymes to attach a labeled sugar (derived from labeled cellobiose) onto a larger molecule like a protein within a biological sample.Studying the dynamics of glycoprotein (B1211001) synthesis and modification in response to cellobiose signaling. nih.gov

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of stable isotope tracing with high-throughput "omics" technologies is a powerful approach to connect metabolic function with global cellular responses. This compound is an ideal tracer for these integrated studies, particularly in the fields of metabolomics and proteomics.

Metabolomics: 13C-Metabolic Flux Analysis (13C-MFA) uses labeled substrates like this compound to quantify the rates (fluxes) of intracellular metabolic reactions. frontiersin.org By measuring the incorporation of 13C into downstream metabolites such as organic acids and amino acids, researchers can construct detailed maps of cellular metabolism. researchgate.net Advanced mass spectrometry techniques now allow for more accurate and comprehensive measurement of isotopomer distributions in a wide range of metabolites. researchgate.netnih.gov This allows for a precise determination of how different pathways, like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff pathway (EDP), contribute to glucose catabolism. nih.gov

Proteomics: Quantitative proteomics can reveal how cellular protein expression changes in response to a specific carbon source. When cells are fed with cellobiose, proteomics can identify the upregulation of specific transporters and enzymes involved in its metabolism. asm.org By combining proteomics with 13C labeling, it is possible to trace the flow of carbon from cellobiose into the amino acid building blocks of newly synthesized proteins. This approach, known as fluxoproteomics, provides a direct link between metabolic activity and the protein expression profile, revealing, for instance, how the availability of cellobiose triggers the production of cellulolytic enzymes in fungi like Neurospora crassa. asm.org

Expansion to Diverse Biological Systems and Pathways

While initial studies have often focused on model organisms, the use of this compound is expanding to a wider range of biological systems, offering insights into environmental, industrial, and medical microbiology.

Rumen and Gut Microbiota: The breakdown of cellulose (B213188) is a key process in the digestive systems of herbivores. Studies on rumen bacteria like Fibrobacter succinogenes use 13C-labeled sugars to investigate the simultaneous metabolism of glucose and cellobiose. researchgate.netcdnsciencepub.com These experiments reveal competitive substrate uptake and differential channeling of carbon towards energy production (succinate, acetate) or storage (glycogen). cdnsciencepub.com Future work will likely extend these studies to complex gut microbial communities to understand how dietary fibers are metabolized.

Industrial Biotechnology and Biofuel Production: Cellulolytic fungi and bacteria are used to convert plant biomass into biofuels. However, the accumulation of cellobiose can inhibit the cellulase (B1617823) enzymes responsible for this breakdown. nih.gov this compound can be used to trace metabolic bottlenecks and optimize engineered strains, such as Caldicellulosiruptor bescii, for more efficient cellulose degradation and ethanol (B145695) production. nih.govmedchemexpress.com Proteomics studies in fungi like Neurospora crassa have shown that cellobiose acts as a key signaling molecule, inducing the expression of cellulase genes. asm.org

Plant-Pathogen Interactions: Some plant pathogens are activated by the presence of plant-derived sugars like cellobiose. For example, the synthesis of phytotoxins in Streptomyces scabies, the bacterium that causes potato scab, is induced by cellobiose. ebi.ac.uk Labeled cellobiose could be used to trace the metabolic pathways that are activated upon sensing the host plant, providing targets for disease control.

Table 2: Applications of Labeled Cellobiose in Diverse Biological Systems

Biological SystemOrganism ExampleResearch FocusReference
Rumen MicrobiologyFibrobacter succinogenesInvestigating competitive metabolism of glucose and cellobiose; carbon flux to succinate (B1194679), acetate (B1210297), and glycogen (B147801). researchgate.netcdnsciencepub.com
Industrial MycologyNeurospora crassaUnderstanding the proteomic and metabolic response to cellobiose as an inducer of cellulase production. asm.org
Thermophilic BacteriaCaldicellulosiruptor besciiOvercoming cellobiose-mediated inhibition of cellulases to improve biomass degradation for biofuels. nih.gov
Plant-Pathogen SystemsStreptomyces scabiesElucidating the role of cellobiose as a signaling molecule that induces virulence factor synthesis. ebi.ac.uk

Methodological Advancements in Isotopic Data Analysis and Modeling

The increasing complexity of data from 13C labeling experiments necessitates more sophisticated analytical and computational tools. The future of this compound research is therefore tightly linked to advancements in data modeling.

Comprehensive Metabolic Flux Analysis (13C-MFA): Traditional methods for calculating metabolic fluxes often relied on simplified algebraic equations, which are highly sensitive to measurement errors. nih.gov Modern 13C-MFA employs complex network models that integrate large datasets (e.g., from multiple isotopic tracers and omics data) and use statistical regression to estimate fluxes with greater precision and accuracy. nih.govnih.gov

Genome-Scale Modeling: Recent methods aim to constrain full genome-scale metabolic models with 13C labeling data. plos.org This approach, known as two-scale 13C MFA (2S-13C MFA), bridges the gap between the detailed analysis of central carbon metabolism and the broader metabolic potential of an entire organism, providing a more holistic view of cellular physiology. plos.org

Standardized Modeling Languages: To improve the reproducibility and exchange of complex metabolic models, universal modeling languages like FluxML are being developed. frontiersin.org These standards define a common format for describing all components of a 13C-MFA experiment, from the metabolic reaction network and atom transitions to the experimental measurement data, facilitating collaboration and model validation across different software platforms. frontiersin.org

Table 3: Methodological Advancements in Isotopic Data Analysis

AdvancementDescriptionImpact on 13C ResearchReference
Comprehensive 13C-MFAIntegrates multiple tracer datasets into a single, overdetermined metabolic model, using regression to improve accuracy.Provides more precise and robust estimations of metabolic fluxes compared to traditional algebraic methods. nih.govnih.gov
Genome-Scale 13C MFA (2S-13C MFA)Uses 13C labeling data to constrain fluxes within a complete genome-scale metabolic network.Enables system-wide analysis of metabolism without relying on assumptions like growth rate maximization. plos.org
FluxML (Flux Modeling Language)A standardized XML-based format for exchanging models and data for 13C metabolic flux analysis.Enhances model reproducibility, reusability, and facilitates comparison of results from different software and labs. frontiersin.org
High-Resolution Mass SpectrometryAdvanced MS instruments that provide highly accurate mass measurements, improving the resolution of different isotopomers.Allows for more precise quantification of 13C enrichment in metabolites, leading to more reliable flux calculations. researchgate.net

Q & A

Q. What validation steps confirm the absence of isotopic exchange in D-Cellobiose-1-¹³C during storage?

  • Methodological Answer : Store samples at -80°C under argon to prevent hydrolysis. Periodically analyze via high-resolution MS (e.g., Orbitrap) to detect degradation products. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.